1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide
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Overview
Description
1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide is an organic compound with a molecular formula of C12H13FN2O4 It is a derivative of piperidine, characterized by the presence of a fluoro and nitro group on the phenyl ring, and a carboxamide group attached to the piperidine ring
Scientific Research Applications
1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide typically involves the following steps:
Fluorination: The fluoro group is introduced via electrophilic fluorination.
Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions.
Carboxamide Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes, followed by cyclization and amidation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions.
Major Products:
Reduction: 1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid and ammonia.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may influence biochemical pathways related to cell growth, apoptosis, or signal transduction.
Comparison with Similar Compounds
- 1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide.
- 1-(4-Fluoro-2-nitrophenyl)piperidine.
Comparison: 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide is unique due to the presence of both fluoro and nitro groups on the phenyl ring, along with the carboxamide group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O3/c13-9-1-2-10(11(7-9)16(18)19)15-5-3-8(4-6-15)12(14)17/h1-2,7-8H,3-6H2,(H2,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPXKLIVMPKZSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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